molecular formula C22H30N6O5 B2608399 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 941937-62-8

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2608399
CAS No.: 941937-62-8
M. Wt: 458.519
InChI Key: UEGNBLVLNBAQMG-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of hydroxy, phenoxy, and morpholino groups suggests that this compound may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives, such as 1,3-dimethylxanthine.

    Alkylation: The purine core is alkylated at the 7-position using 2-chloro-3-phenoxypropane under basic conditions to introduce the 2-hydroxy-3-phenoxypropyl group.

    Amination: The 8-position is then functionalized with a 2-morpholinoethyl group through a nucleophilic substitution reaction using 2-chloroethylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.

    Substitution: The phenoxy and morpholino groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving purine metabolism. Its structural similarity to nucleotides makes it a potential candidate for investigating DNA and RNA synthesis.

Medicine

Medically, this compound could be explored for its potential as a therapeutic agent. Its purine core is a common motif in many drugs, suggesting it could have pharmacological activity, such as acting as an enzyme inhibitor or receptor agonist/antagonist.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, making it versatile for different applications.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The hydroxy, phenoxy, and morpholino groups may enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine core.

    Theophylline (1,3-dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.

    Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): Used to improve blood flow in peripheral vascular disease.

Uniqueness

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has additional hydroxy, phenoxy, and morpholino groups, potentially offering a broader range of applications and interactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O5/c1-25-19-18(20(30)26(2)22(25)31)28(14-16(29)15-33-17-6-4-3-5-7-17)21(24-19)23-8-9-27-10-12-32-13-11-27/h3-7,16,29H,8-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGNBLVLNBAQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN3CCOCC3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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